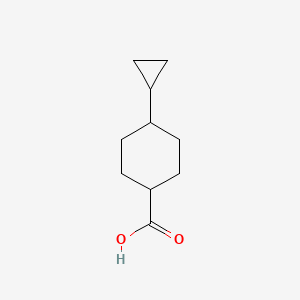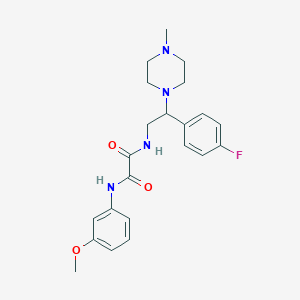![molecular formula C7H12ClNO B2794668 Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride CAS No. 1211842-31-7](/img/structure/B2794668.png)
Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound consists of a furan ring substituted with a methyl group and an amine group, forming a hydrochloride salt. Its unique structure makes it a subject of interest for researchers exploring its properties and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylfuran-3-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4). The resulting alcohol is then converted to an amine through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Formation of Hydrochloride Salt: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various derivatives, such as furanones.
Reduction: The aldehyde group in the starting material can be reduced to an alcohol or further to an amine.
Substitution: The amine group can participate in substitution reactions, forming various amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and other substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to determine its therapeutic potential, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Furan derivatives: Other furan-based compounds with similar structures.
Amine derivatives: Compounds with amine groups in similar positions.
Uniqueness: Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride stands out due to its specific combination of a furan ring and an amine group, which provides unique chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-methyl-1-(2-methylfuran-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-6-7(5-8-2)3-4-9-6;/h3-4,8H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHSNTCNHLRJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)
![2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2794587.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)

![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)
![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)
![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)

![5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794603.png)
![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)

